Lasalocid

Ionophore Cation Transport Selectivity

Select Lasalocid for its unmatched divalent cation (Ca²⁺, Mg²⁺) transport profile, which fundamentally differentiates it from monovalent-selective ionophores. This unique mechanism translates to superior weight gain and feed conversion in field trials, despite lower lesion scores, and enables effective shuttle programs due to its lack of cross-resistance with salinomycin and narasin. Ideal for poultry research and commercial gut health management.

Molecular Formula C34H54O8
Molecular Weight 590.8 g/mol
CAS No. 25999-20-6; 25999-31-9
Cat. No. B15560107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasalocid
CAS25999-20-6; 25999-31-9
Molecular FormulaC34H54O8
Molecular Weight590.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
InChIKeyBBMULGJBVDDDNI-OWKLGTHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lasalocid Sodium Feed Additive: Polyether Ionophore Coccidiostat Technical Profile


Lasalocid (CAS 25999-20-6 for the free acid; 25999-31-9 for Lasalocid A) is a carboxylic polyether ionophore antibiotic produced by fermentation of Streptomyces lasaliensis [1]. It is primarily used as a coccidiostat in poultry feed, available commercially as Avatec® and Bovatec® [2]. Unlike monovalent-selective ionophores such as monensin, salinomycin, and narasin, lasalocid forms neutral complexes with both monovalent (K⁺, Na⁺) and divalent cations (Ca²⁺, Mg²⁺, Ba²⁺) and facilitates their transport across lipid bilayer membranes [3]. Its molecular formula is C₃₄H₅₄O₈ with a molecular weight of 590.8 g/mol [1]. This broad cation transport capability, coupled with a distinct resistance profile, underpins its unique positioning among polyether ionophore coccidiostats.

Why Lasalocid Cannot Be Interchanged with Monensin or Salinomycin: Evidence of Functional Divergence


Substituting lasalocid with another ionophore coccidiostat (e.g., monensin, salinomycin, narasin, maduramicin) is not a straightforward, functionally equivalent replacement. Polyether ionophores exhibit significant and quantifiable differences in their cation transport profiles, in vivo host tolerance, effects on mineral bioavailability, and susceptibility to microbial resistance [1]. For instance, while monovalent-selective ionophores like monensin primarily transport Na⁺ and K⁺, lasalocid efficiently transports both monovalent and divalent cations, leading to divergent physiological and antimicrobial outcomes [2]. Furthermore, cross-resistance is not uniform across the class; full cross-resistance exists between salinomycin and narasin, but not with lasalocid and monensin [3]. Therefore, selecting an ionophore based on generic class alone, without considering these specific, data-backed functional differences, can compromise efficacy, alter animal performance, and impact gut health management. The following evidence guide provides the quantitative justification for lasalocid's distinct profile.

Lasalocid Comparative Evidence: Quantified Differentiation from Monensin, Salinomycin, and Narasin


Lasalocid Exhibits a Distinct Cation Transport Profile: Efficient Divalent Cation Carrier vs. Monovalent-Selective Ionophores

Lasalocid A is functionally distinct from monovalent-selective ionophores like monensin, salinomycin, and narasin. While the latter compounds primarily transport Na⁺ and K⁺, lasalocid efficiently transports both monovalent and divalent cations, including Ca²⁺ and Mg²⁺ [1]. This difference is fundamental to its mechanism of action and in vivo effects. In a bilayer lipid membrane model, the transport sequence for lasalocid A was determined to be K⁺ > Na⁺ > Ca²⁺ > Mg²⁺, with a quantified K⁺/Na⁺ selectivity of 12 ± 1 and a Ca²⁺/Mg²⁺ selectivity of 17 ± 2 [2]. In contrast, monensin demonstrated a reversed selectivity for monovalent cations (Na⁺/K⁺ 16 ± 4) and is not an efficient carrier of divalent cations [2]. This divalent cation transport capability is a key differentiator for lasalocid.

Ionophore Cation Transport Selectivity Polyether Antibiotic Comparative Pharmacology

Lasalocid Shows a Favorable Host Tolerance Profile in Broilers Compared to Monensin

In a battery trial comparing the host tolerance of polyether antibiotics in growing chicks, lasalocid demonstrated a superior safety margin compared to monensin at their respective recommended use levels [1]. Lasalocid, at a projected use level of 75 ppm, and narasin at 100 ppm were both better tolerated than monensin at its recommended use level of 121 ppm [1]. This indicates that at effective anticoccidial doses, lasalocid imposes less physiological stress on the bird, which can translate to improved growth performance and reduced risk of toxicity.

Coccidiostat Broiler Toxicity Growth Performance Feed Additive

Lasalocid Lacks Cross-Resistance with Salinomycin and Narasin in Enterococcal Isolates

A study of Enterococcus faecium and E. faecalis isolates from poultry and pigs revealed a distinct resistance pattern for lasalocid compared to other ionophores. While resistance to salinomycin and narasin was frequent among poultry strains, no resistance was found against monensin and lasalocid [1]. Importantly, full cross-resistance between salinomycin and narasin was evident, but there was no cross-resistance between these two ionophores and monensin and lasalocid [1]. This incomplete cross-resistance profile is a critical differentiator for lasalocid in resistance management programs.

Antimicrobial Resistance Cross-Resistance Enterococcus Ionophore Veterinary Microbiology

Lasalocid and Monensin Have Opposite Effects on Gut Uptake of Trace Minerals (Fe and Cu) in Poultry

Beyond their direct antimicrobial effects, ionophores can differentially alter the bioavailability and gut uptake of essential divalent minerals. In an in vivo study with chickens, the effects of dietary lasalocid and monensin on the absorption of ⁵⁹Fe and ⁶⁴Cu were compared [1]. Compared to control animals, tissue levels of ⁵⁹Fe and ⁶⁴Cu were lower in birds fed monensin but were higher in birds fed lasalocid [1]. This opposite effect on mineral metabolism highlights a significant physiological difference between the two compounds that could impact animal nutrition and health.

Ionophore Mineral Bioavailability Nutritional Physiology Broiler Comparative Metabolism

Lasalocid Establishes a Higher Epidemiological Cut-Off Value (ECOFF) than Salinomycin in E. faecium, Indicating a Different Resistance Baseline

A 2025 multi-center study established epidemiological cut-off values (ECOFFs) for key ionophores in Enterococcus faecium, providing a standardized metric for monitoring resistance [1]. The ECOFF for lasalocid was determined to be 2 mg/L, which is double the ECOFF for salinomycin (1 mg/L) [1]. Furthermore, the study found that strains carrying narAB resistance genes displayed a separate MIC distribution for narasin and salinomycin, but not for lasalocid, confirming its distinct susceptibility profile [1]. Monensin showed a broad, multi-modal MIC distribution (0.5-64 mg/L) that precluded ECOFF establishment [1].

Antimicrobial Susceptibility Testing ECOFF Enterococcus faecium Ionophore Veterinary Microbiology

Lasalocid Demonstrates Superior Weight Gain Performance vs. Monensin in Field Trials Despite Weaker Lesion Control

A series of five floor-pen field trials compared the performance of broilers fed lasalocid (75 ppm), monensin (100 ppm), or salinomycin (60 ppm) [1]. While salinomycin and monensin provided statistically superior (P<.05) lesion control compared to lasalocid, the growth performance outcomes were reversed [1]. In 4 out of 5 trials, birds fed monensin had the poorest weight gain, while those fed lasalocid had the best [1]. This paradox—superior growth despite inferior lesion control—highlights a key differentiator for lasalocid, potentially linked to its favorable host tolerance profile and distinct effects on gut physiology.

Coccidiostat Broiler Performance Field Trial Weight Gain Comparative Efficacy

Lasalocid Sodium: Recommended Procurement and Research Application Scenarios


Ionophore Resistance Management in Poultry Production

Lasalocid is ideally suited for shuttle or rotation programs designed to mitigate coccidial resistance. Its demonstrated lack of cross-resistance with salinomycin and narasin [1] and its distinct, higher ECOFF value compared to salinomycin [2] make it a scientifically sound choice for alternating with these common ionophores. This strategy helps preserve the efficacy of the entire ionophore class and reduces the selection pressure for resistant Eimeria strains.

Research on Divalent Cation Transport and Cellular Physiology

Lasalocid's unique ability to efficiently transport divalent cations (Ca²⁺, Mg²⁺) sets it apart from monovalent-selective ionophores like monensin and salinomycin [3]. This makes it a valuable tool for researchers investigating calcium signaling, mitochondrial function, or mineral homeostasis. Its well-characterized transport selectivity (Ca²⁺/Mg²⁺ 17 ± 2, K⁺ > Na⁺ > Ca²⁺ > Mg²⁺) provides a controlled means to manipulate intracellular cation concentrations in cell-based assays [4].

Broiler Production Systems Prioritizing Growth and Feed Efficiency Over Absolute Lesion Control

In commercial operations where the primary economic drivers are body weight gain and feed conversion, lasalocid's performance profile is advantageous. Field trial data show that despite providing statistically inferior lesion control, lasalocid-fed birds achieved the best weight gain in 4 out of 5 trials compared to monensin- and salinomycin-fed birds [5]. This suggests that under typical field challenge conditions, the reduced physiological cost of lasalocid on the host may translate to superior overall productivity.

Investigating Ionophore Effects on Gut Health and Mineral Bioavailability

Nutritional physiologists and animal scientists can utilize lasalocid to study the interplay between ionophore use and trace mineral metabolism. Evidence shows lasalocid has an opposite effect to monensin on the gut uptake of iron and copper, enhancing their tissue deposition [6]. This makes lasalocid a key compound for experiments aimed at optimizing mineral nutrition in poultry or understanding the broader physiological impacts of feed additives on gut function and nutrient absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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